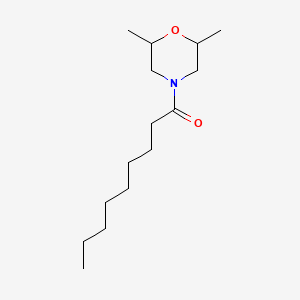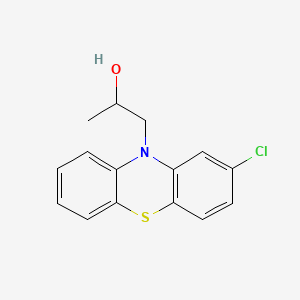
1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol typically involves the chlorination of phenothiazine followed by a reaction with propanol. One common method includes:
Chlorination of Phenothiazine: Phenothiazine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 2-position.
Reaction with Propanol: The chlorinated phenothiazine is then reacted with propanol in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenothiazine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or modified phenothiazine derivatives.
Substitution: Formation of substituted phenothiazine derivatives.
科学的研究の応用
1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and nausea.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol involves its interaction with various molecular targets, including:
Receptors: It may interact with dopamine and serotonin receptors, influencing neurotransmitter activity.
Enzymes: It can inhibit certain enzymes, affecting metabolic pathways.
Cell Membranes: It may alter cell membrane properties, influencing cell signaling and transport processes.
類似化合物との比較
1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic agent with similar structural features but different pharmacological properties.
Promethazine: An antiemetic and antihistamine with a similar phenothiazine core but different functional groups.
Uniqueness
The unique combination of the chloro and propanol groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and innovations.
特性
CAS番号 |
2799-78-2 |
|---|---|
分子式 |
C15H14ClNOS |
分子量 |
291.8 g/mol |
IUPAC名 |
1-(2-chlorophenothiazin-10-yl)propan-2-ol |
InChI |
InChI=1S/C15H14ClNOS/c1-10(18)9-17-12-4-2-3-5-14(12)19-15-7-6-11(16)8-13(15)17/h2-8,10,18H,9H2,1H3 |
InChIキー |
IICZXNQERLVJSM-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
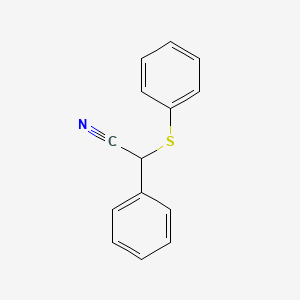
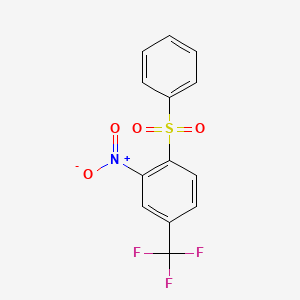
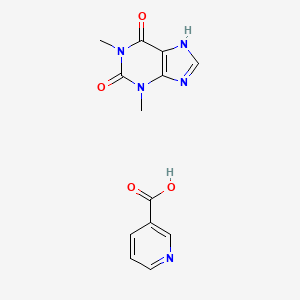
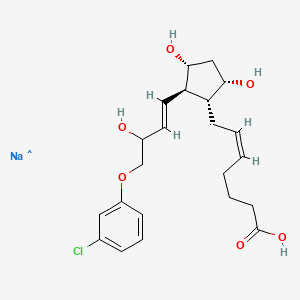

![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
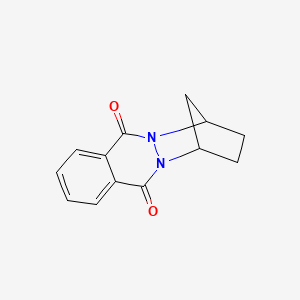
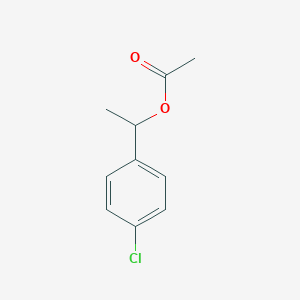
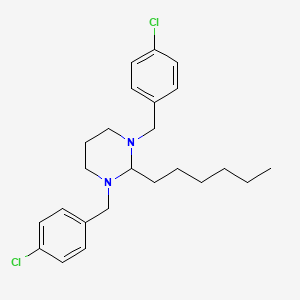
![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
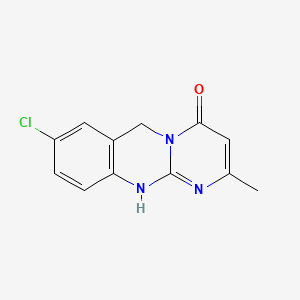
![5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
